

# Investigating the Anti-inflammatory Properties of Celastrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Celastrol, a pentacyclic triterpenoid extracted from the roots of Tripterygium wilfordii (Thunder God Vine), is a natural compound with a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] Modern pharmacological research has identified Celastrol as a potent anti-inflammatory agent with pleiotropic effects, targeting multiple critical signaling pathways implicated in the inflammatory cascade.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of Celastrol, focusing on its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals exploring Celastrol as a potential therapeutic candidate.

### **Molecular Mechanisms of Action**

**Celastrol** exerts its anti-inflammatory effects by modulating a network of interconnected signaling pathways. Its primary mechanisms involve the inhibition of pro-inflammatory transcription factors, suppression of inflammasome activation, and interference with key kinase cascades.

## Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines,



chemokines, and adhesion molecules.[4][5] **Celastrol** is a well-documented inhibitor of this pathway.[1][5][6]

Mechanism of Inhibition: **Celastrol**'s primary point of intervention is the IkB kinase (IKK) complex.[2] It inhibits IKK activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IkB $\alpha$ .[1][7] With IkB $\alpha$  remaining bound to the NF-kB (p65/p50) dimer, the complex is retained in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of target inflammatory genes.[1][7] Some studies suggest **Celastrol** directly targets cysteine 179 in the activation loop of IKK $\beta$ .[2]



Celastrol Inhibition of the NF-kB Pathway

Click to download full resolution via product page

Celastrol's mechanism of NF-kB pathway inhibition.

### Inhibition of the NLRP3 Inflammasome

### Foundational & Exploratory





The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the potent pro-inflammatory cytokines Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-18 (IL-18).[8] **Celastrol** has been identified as a potent inhibitor of NLRP3 inflammasome activation.[8][9]

Mechanism of Inhibition: **Celastrol** disrupts NLRP3 inflammasome activation through multiple mechanisms. It has been shown to:

- Inhibit ASC Oligomerization: It interferes with the assembly of the inflammasome complex, specifically the oligomerization of the adaptor protein ASC.[8]
- Reduce ROS Generation: **Celastrol** can decrease the production of reactive oxygen species (ROS), a key upstream signal for NLRP3 activation.[8][9]
- Modulate Hsp90-NLRP3 Interaction: Celastrol can directly interact with Heat shock protein 90 (Hsp90), preventing it from binding to and stabilizing NLRP3, thereby promoting NLRP3 degradation and inactivation.[10][11]





Celastrol Inhibition of the NLRP3 Inflammasome

Click to download full resolution via product page

Celastrol's multi-point inhibition of NLRP3 activation.

# **Modulation of JAK/STAT and MAPK Pathways**

**Celastrol** also influences other upstream kinase pathways that are crucial for cytokine signaling and cellular stress responses.



- JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription
  (JAK/STAT) pathway is critical for signaling initiated by cytokines like IL-6.[12][13] Celastrol
  has been shown to inhibit the JAK2/STAT3 signaling cascade by suppressing the activation
  (phosphorylation) of STAT3.[13][14] This leads to the downregulation of STAT3-regulated
  genes involved in inflammation and cell proliferation.[14]
- MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are involved in cellular responses to stress signals like LPS.[15][16] Celastrol can suppress the phosphorylation of ERK1/2 and p38, thereby inhibiting the downstream inflammatory response.[16][17]

# **Quantitative Data on Anti-inflammatory Efficacy**

The anti-inflammatory effects of **Celastrol** have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

## **Table 1: In Vitro Anti-inflammatory Effects of Celastrol**



| Cell Line                             | Inflammatory<br>Stimulus                      | Celastrol<br>Concentration | Measured<br>Effect                                                      | Reference |
|---------------------------------------|-----------------------------------------------|----------------------------|-------------------------------------------------------------------------|-----------|
| PC-3 (Prostate<br>Carcinoma)          | Phorbol 12-<br>myristate 13-<br>acetate (PMA) | 1 μΜ                       | Blocked 62% of IL-6 secretion.                                          | [18]      |
| BV-2 (Microglial cells)               | Lipopolysacchari<br>de (LPS)                  | Not specified              | Inhibited production of NO, TNF-α, and IL-1β.                           | [16]      |
| THP-1<br>(Mononuclear<br>Macrophages) | Resistin                                      | 30 nmol/L                  | Effectively reduced the content of IL-6 and TNF-α.                      | [19]      |
| Hs578T (TNBC cells)                   | IL-1β                                         | 0.5 μΜ                     | Decreased IL-<br>1β-induced IL-8<br>expression by<br>64.8-fold.         | [20]      |
| RAW264.7<br>(Macrophages)             | LPS                                           | Not specified              | Down-regulated mRNA and protein levels of IL-6, IL-1β, iNOS, and TNF-α. | [21]      |
| RINm5F<br>(Pancreatic β-<br>cells)    | Cytokine mix (IL-<br>1β, TNF-α, IFN-<br>γ)    | Not specified              | Significantly inhibited cytokine-induced nitric oxide production.       | [22]      |

**Table 2: In Vivo Anti-inflammatory Effects of Celastrol** 



| Animal Model           | Disease<br>Induction                    | Celastrol<br>Dosage &<br>Route | Measured<br>Effect                                                                                  | Reference |
|------------------------|-----------------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Wistar Rats            | Collagen-<br>Induced Arthritis<br>(CIA) | Oral, duration 28<br>days      | Attenuated paw swelling and arthritis scores; abolished increases in TNF-α, IL-1β, IL-6, and IFN-γ. | [23]      |
| C57BL/6 Mice           | LPS-Induced<br>Septic Shock             | 1 mg/kg, i.p.                  | Significantly reduced serum IL-1β levels.                                                           | [8]       |
| Rats                   | LPS-Induced<br>ARDS                     | i.p., 7<br>consecutive days    | Attenuated lung injury and decreased pro-inflammatory cytokines in BALF.                            | [6]       |
| C57BL/6N Mice          | High-Fat Diet<br>(Obesity)              | 7.5 mg/kg/day                  | Reduced mRNA expression of pro-inflammatory genes IL-6, IL-1β, TNF-α, and iNOS in adipose tissue.   | [21]      |
| Sprague-Dawley<br>Rats | Carrageenan-<br>Induced Paw<br>Edema    | 0.3 mg/kg, i.p.                | Significantly suppressed mRNA expression of TNF-α, IL-6, and IL-1β in paw tissue.                   | [24]      |



| Wistar Rats | Collagen-<br>Induced Arthritis<br>(CIA) | 0.5 & 1 mg/kg,<br>i.p. for 3 weeks | Markedly alleviated clinical signs and synovial hyperplasia. | [25] |
|-------------|-----------------------------------------|------------------------------------|--------------------------------------------------------------|------|
| db/db Mice  | Type 2 Diabetes                         | Not specified, 2 months            | Lowered plasma glucose and improved renal inflammation.      | [5]  |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for common experimental models used to investigate **Celastrol**'s properties.

# Lipopolysaccharide (LPS)-Induced Inflammation Model (In Vivo)

This model is used to study acute systemic inflammation and organ injury, such as septic shock or acute respiratory distress syndrome (ARDS).

- Objective: To evaluate the effect of Celastrol on LPS-induced systemic inflammation and cytokine production.
- Animal Model: C57BL/6 mice or Wistar/Sprague-Dawley rats.
- Materials: Lipopolysaccharide (LPS from E. coli), Celastrol, vehicle (e.g., DMSO, corn oil), saline.
- Procedure:
  - Acclimatization: Animals are housed under standard conditions for at least one week.
  - Grouping: Animals are randomly divided into groups: (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + Celastrol.



- Treatment: The treatment group receives Celastrol (e.g., 1 mg/kg, intraperitoneally) typically 30 minutes to 1 hour before LPS challenge. The control groups receive the vehicle.[26]
- Induction: Animals are challenged with a dose of LPS (e.g., 30 mg/kg, intraperitoneally for septic shock; or intratracheally for ARDS) to induce inflammation.[6][8]
- Monitoring & Sample Collection: Animals are monitored for survival (in septic shock models). At a predetermined time point (e.g., 6 hours), blood is collected via cardiac puncture for serum cytokine analysis (ELISA).[8] For ARDS models, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cells and cytokines.[6] Tissues (e.g., lung, liver, spleen) are harvested for histological examination or Western blot analysis.[8]

## Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[27]

- Objective: To assess the therapeutic potential of Celastrol in an autoimmune arthritis model.
- Animal Model: Male Wistar or DBA/1 mice/rats.
- Materials: Bovine or chicken type II collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), Celastrol.
- Procedure:
  - Primary Immunization (Day 0): An emulsion of type II collagen in CFA is administered via intradermal injection at the base of the tail.[23]
  - Booster Immunization (e.g., Day 21): A second immunization with an emulsion of type II collagen in IFA is administered.
  - Treatment: Following the onset of arthritis, animals are treated with Celastrol (e.g., 1 mg/kg, daily by oral gavage or i.p. injection) for a specified duration (e.g., 3-4 weeks).[23]
     [25]

## Foundational & Exploratory





- Clinical Assessment: Arthritis development is monitored regularly by scoring paw swelling and erythema (Arthritis Score). Paw thickness is measured using calipers.
- Endpoint Analysis: At the end of the study, blood is collected for serum cytokine analysis.
   Paws are harvested for histopathological analysis (to assess synovial inflammation, cartilage degradation, and bone erosion) and micro-CT imaging.[28][29][30]





Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

Click to download full resolution via product page

Workflow for a typical Collagen-Induced Arthritis (CIA) study.



#### Conclusion

Celastrol is a potent natural anti-inflammatory compound that operates through the coordinated suppression of multiple key signaling pathways, including NF-kB, the NLRP3 inflammasome, JAK/STAT, and MAPKs. Extensive in vitro and in vivo data demonstrate its ability to significantly reduce the production of pro-inflammatory mediators and ameliorate disease pathology in various preclinical models of inflammation. The detailed mechanisms and established experimental protocols outlined in this guide provide a solid foundation for further research and development of Celastrol as a therapeutic agent for a range of chronic inflammatory and autoimmune diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. Celastrol and its Role in Chronic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting metabolic diseases with celastrol: A comprehensive review of anti-inflammatory mechanisms and therapeutic potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]
- 5. Celastrol, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice | PLOS One [journals.plos.org]
- 6. Celastrol attenuates impairments associated with lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol inhibits rheumatoid arthritis through the ROS-NF-κB-NLRP3 inflammasome axis
   PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 10. researchgate.net [researchgate.net]
- 11. Celastrol Regulates the Hsp90-NLRP3 Interaction to Alleviate Rheumatoid Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celastrol pretreatment attenuates concanavalin A-induced hepatitis in mice by suppressing interleukin-6/STAT3-interleukin-17 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celastrol suppresses growth and induces apoptosis of human hepatocellular carcinoma through the modulation of STAT3/JAK2 signaling cascade in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Celastrol inhibits production of nitric oxide and proinflammatory cytokines through MAPK signal transduction and NF-kappaB in LPS-stimulated BV-2 microglial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Celastrol Blocks Interleukin-6 Gene Expression via Downregulation of NF-κB in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celastrol targets adenylyl cyclase-associated protein 1 to reduce macrophages-mediated inflammation and ameliorates high fat diet-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celastrol attenuates the inflammatory response by inhibiting IL-1β expression in triplenegative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways PMC [pmc.ncbi.nlm.nih.gov]
- 22. Celastrol ameliorates cytokine toxicity and pro-inflammatory immune responses by suppressing NF-kB activation in RINm5F beta cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Celastrol attenuates collagen-induced arthritis via inhibiting oxidative stress in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Celastrol inhibits lipopolysaccharide-stimulated rheumatoid fibroblast-like synoviocyte invasion through suppression of TLR4/NF-κB-mediated matrix metalloproteinase-9 expression PubMed [pubmed.ncbi.nlm.nih.gov]



- 26. researchgate.net [researchgate.net]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Inflammation-Targeted Celastrol Nanodrug Attenuates Collagen-Induced Arthritis through NF-kB and Notch1 Pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Anti-inflammatory Properties of Celastrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190767#investigating-the-anti-inflammatory-properties-of-celastrol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com